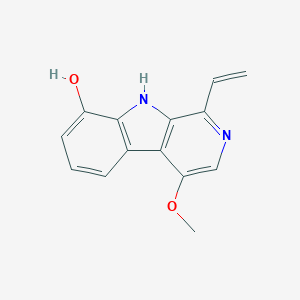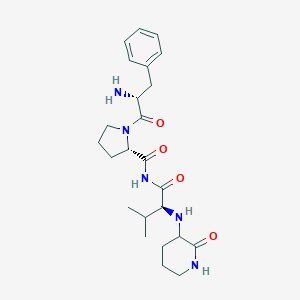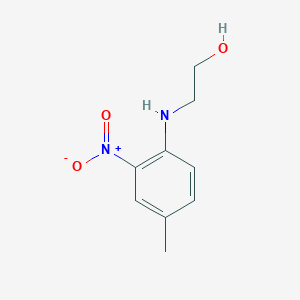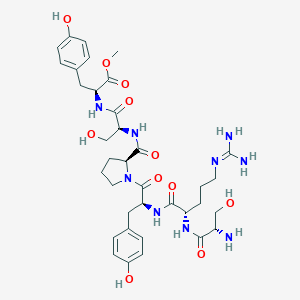
Chlordimeformhydrochlorid
Übersicht
Beschreibung
Chlordimeform hydrochloride (CDM-HCl) is an organochlorine pesticide that has been used in agriculture and other industries since the 1950s. It is a broad-spectrum pesticide, meaning it can be used to kill a wide range of pests, including insects, mites, and nematodes. CDM-HCl is also used in laboratory experiments, as it has a number of advantages over other insecticides and pesticides.
Wissenschaftliche Forschungsanwendungen
Landwirtschaft: Insektizid und Akarizid
Chlordimeformhydrochlorid: wurde in der Landwirtschaft als Insektizid und Akarizid eingesetzt. Es ist bekannt für seine Wirksamkeit gegen eine Vielzahl von Schädlingen, darunter Milben, Zecken und bestimmte Lepidoptera-Insekten . Seine Wirkungsweise beinhaltet die Beeinträchtigung der Amin-vermittelten Steuerung des Nerven- und Hormonsystems und wirkt als Antifeedant . Es wird jedoch als veraltet angesehen und ist möglicherweise aufgrund von behördlichen Einschränkungen nur in einigen Ländern erhältlich .
Veterinärmedizin: Kontrolle externer Parasiten
In der Veterinärmedizin wurde This compound einst zur Kontrolle externer Parasiten bei Nutztieren eingesetzt . Es war besonders wirksam gegen Schädlinge, die die Gesundheit und Produktivität von Tieren beeinträchtigen, wie z. B. Milben und Zecken. Die neurotoxischen Eigenschaften der Verbindung machten sie zu einem wirksamen Mittel für diesen Zweck .
Schädlingsbekämpfung: Akarizide Wirksamkeit
Als Schädlingsbekämpfungsmittel war This compound hauptsächlich gegen mobile Formen von Milben und Zecken sowie gegen Eier und frühe Larvenstadien einiger Insekten wirksam . Seine akarizide Wirksamkeit machte es zu einem wertvollen Werkzeug zur Bewältigung von Schädlingspopulationen in verschiedenen Umgebungen.
Umweltbelastung: Geringe Persistenz
This compound: persistiert nicht in der Umwelt, was bedeutet, dass es aufgrund der früheren Verwendung nicht erwartet wurde, langfristige nachteilige Auswirkungen auf die Umwelt zu haben . Diese Eigenschaft war wichtig, um den ökologischen Fußabdruck von Schädlingsbekämpfungsmaßnahmen zu minimieren.
Toxizitätsstudien: Neurotoxin
Toxizitätsstudien haben gezeigt, dass This compound ein Neurotoxin ist, was Bedenken hinsichtlich seiner Sicherheit für die menschliche Gesundheit aufwirft . Dies hat dazu geführt, dass es in Bezug auf Neurotoxizität als hochalarmierende Substanz eingestuft wurde und behördliche Entscheidungen hinsichtlich seiner Verwendung beeinflusst hat.
Rechtsstatus: Einschränkungen und Veralterung
Der Rechtsstatus von This compound spiegelt seine Veralterung und die Einschränkungen seiner Verwendung wider. Es ist nicht unter dem Rechtsstatus der britischen COPR zugelassen, und seine Aufnahme in die EG-Verordnung 1107/2009 ist abgelaufen, d. h. es ist nicht für die Verwendung in der EU zugelassen . Dieser Status ist auf Bedenken hinsichtlich seiner Toxizität und seiner Auswirkungen auf die Umwelt zurückzuführen.
Wirkmechanismus
Target of Action
Chlordimeform hydrochloride is a broad-spectrum acaricide that primarily targets mites and ticks . It also has activity against eggs and early instars of some Lepidoptera insects . The compound appears to interfere with the amine-mediated control of nervous and endocrine systems .
Mode of Action
Chlordimeform hydrochloride exhibits a complex mechanism of action, eliciting a variety of unusual biochemical and pharmacological responses . It has shown little activity on cholinergic transmission, although a decrease in acetylcholine reception sensitivity has been observed in frog muscle preparations . Chlordimeform has been shown to be an effective uncoupler of oxidative phosphorylation and inhibitor of electron transport . It acts as a direct depressant on cardiac and vascular muscle, inducing a hypotensive state in dogs .
Biochemical Pathways
Chlordimeform hydrochloride and its major metabolites have been shown to affect DNA, RNA, and protein synthesis . It has been suggested that the increase in biogenetic amines resulting from inhibition of monoamine oxidase (MAO) activity by chlordimeform and its metabolites may be a factor in expressing the complex mode of action . Rats treated with chlordimeform accumulated serotonin and norepinephrine in the brain .
Pharmacokinetics
Chlordimeform hydrochloride is moderately soluble in water and highly soluble in many organic solvents .
Result of Action
The substance may cause effects on the nervous system, resulting in impaired functions . It is moderately toxic to mammals and is a neurotoxin . It has a high potential for bio-concentration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chlordimeform hydrochloride. It was once used on a wide variety of crops to control mites and other insects . Its use has ceased, and its registration has been withdrawn in most countries due to its potential carcinogenic effects .
Safety and Hazards
Chlordimeform hydrochloride may be harmful if swallowed and is suspected of causing cancer . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Biochemische Analyse
Biochemical Properties
Chlordimeform hydrochloride is known to interact with various enzymes and proteins. It is an acaricide (pesticide) active mainly against motile forms of mites and ticks and against eggs and early instars of some Lepidoptera insects
Cellular Effects
Chlordimeform hydrochloride can be absorbed into the body by inhalation and ingestion . It may cause effects on the nervous system, resulting in impaired functions
Molecular Mechanism
A theoretical investigation on the multiple-channel degradation mechanism of chlordimeform with OH radicals in the atmosphere has been completed using a dual-level direct dynamics method
Temporal Effects in Laboratory Settings
Chlordimeform hydrochloride has a moderate vapour pressure but its evaporation from plant surfaces is less than would be expected . Its hydrolytic stability is strongly pH-dependent; it is stable in acid conditions but rapidly hydrolysed in alkaline conditions
Dosage Effects in Animal Models
The effects of Chlordimeform hydrochloride vary with different dosages in animal models
Metabolic Pathways
It is known that Chlordimeform hydrochloride can undergo degradation in the presence of OH radicals
Transport and Distribution
Chlordimeform hydrochloride is moderately soluble in water and highly soluble in many organic solvents . It is volatile and under normal conditions, it would not be expected to leach to groundwater
Eigenschaften
IUPAC Name |
N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.ClH/c1-8-6-9(11)4-5-10(8)12-7-13(2)3;/h4-7H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFNZVJGDCKNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044811 | |
| Record name | Chlordimeform hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS CRYSTALS. | |
| Record name | CHLORDIMEFORM HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water at 20 °C: good | |
| Record name | CHLORDIMEFORM HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
| Record name | CHLORDIMEFORM HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 8.03 | |
| Record name | CHLORDIMEFORM HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: 0.00003 | |
| Record name | CHLORDIMEFORM HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
19750-95-9 | |
| Record name | Chlordimeform hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19750-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlordimeform hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORDIMEFORM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YI7CT6416 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORDIMEFORM HYDROCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What pests are effectively controlled by Chlordimeform hydrochloride, and what alternative insecticides are mentioned in the research?
A1: Research indicates that Chlordimeform hydrochloride effectively controls pests such as the cabbage looper (Trichoplusia ni), imported cabbageworm (Pieris rapae) [], and the diamondback moth (Plutella xylostella) []. The papers also investigate its efficacy against tomato fruitworm (Heliothis zea) [] and Phyllonorycter crataegella []. Alternative insecticides studied for comparison include Bacillus thuringiensis (various formulations), acephate, methomyl, carbaryl, leptophos, endosulfan, and oxamyl [, , , ].
Q2: What is the mechanism of action of Chlordimeform hydrochloride against insects?
A2: While the provided research focuses on application and efficacy, it does not delve into the specific biochemical mechanism of action of Chlordimeform hydrochloride. Further research beyond these papers is needed to answer this question.
Q3: Did combining Chlordimeform hydrochloride with other insecticides improve pest control?
A3: Yes, studies showed that combining Chlordimeform hydrochloride with Bacillus thuringiensis at lower concentrations provided effective protection against cabbage loopers and imported cabbageworms, surpassing the efficacy of either ingredient alone at those concentrations []. This suggests a synergistic effect between the two compounds.
Q4: Were there any negative effects observed when using Chlordimeform hydrochloride?
A4: One study found that adding foam to a Bacillus thuringiensis spray containing Chlordimeform hydrochloride, while not improving plant protection, caused foliage damage []. This suggests potential phytotoxicity under certain application methods.
Q5: Are there any specific formulation challenges related to Chlordimeform hydrochloride?
A5: While not extensively discussed, one study compared different formulations of Chlordimeform hydrochloride. It found that emulsifiable concentrate formulations provided better plant protection and tended to reduce cabbage looper populations more effectively than soluble powder formulations []. This highlights the influence of formulation on the insecticide's efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


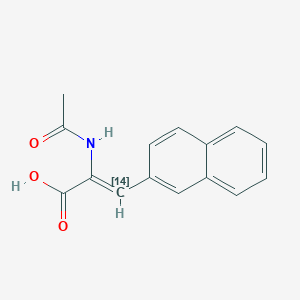



![2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B10298.png)
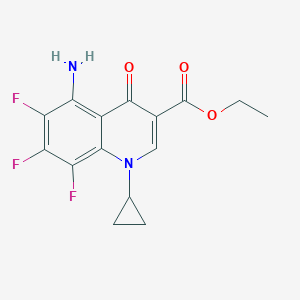
![N-[3-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propylsulfamoyl]-4-octoxyphenyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide](/img/structure/B10301.png)
